2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-4-2-7(3-5-9)6-8(10)11;/h2H,3-6H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSFIDXUHHUVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172543-02-9 | |
| Record name | 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 1-methyl-4-piperidone, undergoes a reduction reaction to form 1-methyl-1,2,3,6-tetrahydropyridine.
Introduction of the Acetic Acid Moiety: The tetrahydropyridine intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can further saturate the tetrahydropyridine ring, converting it to a piperidine ring.
Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group can be modified to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation are commonly employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various esters and amides depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs in Tetrahydropyridine Derivatives
The compound’s core structure is shared with several pharmacologically active or toxicologically significant analogs. Key comparisons include:
Key Observations :
- Biological Activity: While MPTP and NMPTP () induce parkinsonism via dopamine neuron toxicity, the target compound’s carboxylic acid group likely directs it toward non-neurological applications, such as intermediates for sulfonamide drugs (e.g., naratriptan) .
- Synthetic Utility : The compound’s flexibility allows modular incorporation into complex structures (e.g., Lu 20-089’s indole scaffold) but may introduce impurities during synthesis, as seen in Loratadine .
Pharmacokinetic and Toxicological Profiles
- MPTP : Rapid conversion to MPP⁺ via MAO-B, causing mitochondrial dysfunction in dopaminergic neurons .
- Naratriptan Analogs : The target compound’s derivatives exhibit low oral bioavailability due to high polarity, necessitating structural optimization (e.g., sulfonamide addition) for therapeutic efficacy .
- Thermal Stability : The tetrahydropyridine ring’s partial unsaturation may lead to degradation under acidic conditions, as observed in Loratadine impurity formation .
Biological Activity
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride (often referred to as MTPA-HCl) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of MTPA-HCl, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H14ClN
- Molecular Weight : 165.66 g/mol
- CAS Number : [insert CAS number if available]
MTPA-HCl is believed to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structure allows it to modulate neurotransmission and influence neurochemical processes, potentially leading to therapeutic effects in neurological disorders.
Pharmacological Effects
Research indicates that MTPA-HCl exhibits several pharmacological activities:
- Neuroprotective Effects : Studies suggest that MTPA-HCl may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
- Antidepressant Activity : Preliminary studies have shown that MTPA-HCl may possess antidepressant-like effects in animal models. It appears to enhance serotonergic and dopaminergic transmission, which are critical pathways in mood regulation.
- Anti-inflammatory Properties : MTPA-HCl has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of MTPA-HCl:
| Study | Findings |
|---|---|
| Study 1 | MTPA-HCl showed significant neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cell lines. |
| Study 2 | In a rodent model of depression, MTPA-HCl administration resulted in reduced immobility time in the forced swim test, indicating antidepressant-like effects. |
| Study 3 | MTPA-HCl treatment reduced levels of TNF-alpha and IL-6 in a model of induced inflammation, supporting its anti-inflammatory potential. |
Q & A
Q. What are the recommended methods for synthesizing and purifying 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid hydrochloride?
Answer:
- Synthesis: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-methyl-1,2,3,6-tetrahydropyridine with chloroacetic acid under basic conditions, followed by HCl treatment to form the hydrochloride salt .
- Purification: Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is effective. Hydrochloride salts improve crystallinity and solubility, aiding purification .
Q. How can researchers validate the structural identity of this compound?
Answer:
- Spectroscopy:
- NMR: Compare H and C NMR spectra with computational predictions (e.g., PubChem data ). Key signals include the methyl group (~1.5 ppm) and tetrahydropyridine protons (2.5–3.5 ppm).
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at ~217.6 g/mol ).
- Elemental Analysis: Verify C, H, N, and Cl content to ±0.3% deviation .
Q. What physicochemical properties are critical for experimental design?
Answer:
- Solubility: Hydrochloride salts enhance aqueous solubility, but exact data may require experimental determination (e.g., saturation shake-flask method) .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s synthesis be optimized using computational tools?
Answer:
- Reaction Path Analysis: Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. ICReDD’s workflow combines computational predictions with experimental validation to identify optimal reaction conditions .
- Kinetic Studies: Monitor reaction progress via in-situ IR or HPLC to refine activation energy and rate constants .
Q. What methodologies are recommended for studying its biological activity in vitro?
Answer:
Q. How can researchers resolve contradictory data in impurity profiling?
Answer:
- Chromatographic Separation: Employ HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to isolate impurities. Compare retention times with reference standards (e.g., EP/BP guidelines ).
- LC-MS/MS: Identify impurities by fragmentation patterns and match with synthetic byproducts (e.g., unreacted intermediates ).
Q. What strategies improve solubility for in vivo studies?
Answer:
Q. How can computational modeling predict metabolic pathways?
Answer:
Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?
Answer:
- Analog Synthesis: Modify the methyl group (e.g., replace with ethyl or trifluoromethyl) and the acetic acid moiety (e.g., esterification or amidation) .
- DOE (Design of Experiments): Apply factorial design to vary substituents and reaction conditions, then correlate changes with bioactivity .
Q. How can researchers address discrepancies in reported pharmacological data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
